N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide

Catalog No.
S1909739
CAS No.
480438-94-6
M.F
C13H8F3NO3
M. Wt
283.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-en...

CAS Number

480438-94-6

Product Name

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide

IUPAC Name

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide

Molecular Formula

C13H8F3NO3

Molecular Weight

283.2 g/mol

InChI

InChI=1S/C13H8F3NO3/c1-2-11(18)17-7-3-4-8-9(13(14,15)16)6-12(19)20-10(8)5-7/h2-6H,1H2,(H,17,18)

InChI Key

WJZFVBAYCVHWRE-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F

DNA Targeting Agents

Antiviral Agents

Synthesis of Coumarin Systems

Fluorine-Containing Organic Compounds

Photoactive Cellulose Derivatives

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a chromen-7-yl group with a trifluoromethyl substituent and an enamide functional group. The molecular formula is C13H8F3NO3C_{13}H_8F_3NO_3 and its molecular weight is approximately 283.203 g/mol . This compound belongs to the class of chromone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

The chromen-7-yl moiety contributes to the compound's aromatic properties, while the trifluoromethyl group enhances lipophilicity and biological activity. The presence of the enamide functional group suggests potential reactivity in various chemical transformations, making it a versatile building block in organic synthesis.

Due to its functional groups:

  • Nucleophilic Addition: The carbonyl group in the enamide can undergo nucleophilic attack, leading to various derivatives.
  • Elimination Reactions: The double bond in the prop-2-enamide can participate in elimination reactions, potentially forming new unsaturated compounds.
  • Substitution Reactions: The trifluoromethyl group can influence electrophilic substitution reactions on the aromatic ring, enhancing reactivity towards electrophiles.

The biological activity of N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide has been explored in various studies, indicating its potential as a therapeutic agent:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various strains of bacteria and fungi .
  • Anticancer Potential: Chromone derivatives have shown promise in cancer research, with some studies indicating that they may inhibit tumor growth through various mechanisms .
  • Anti-inflammatory Effects: Compounds with similar structures have been reported to possess anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases .

The synthesis of N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide typically involves several steps:

  • Formation of Chromone Framework: The initial step may involve the condensation of salicylaldehyde with a suitable α-carbonyl compound under acidic conditions to form the chromone skeleton.
  • Introduction of Trifluoromethyl Group: This can be achieved using trifluoroacetic anhydride or other fluorinating agents.
  • Synthesis of Enamide: The final step involves reacting the resulting chromone with an appropriate amine or amino acid derivative to form the enamide .

N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.
  • Material Science: Its unique optical properties could be exploited in developing materials for nonlinear optics or photonic devices.
  • Agricultural Chemistry: Compounds with similar structures are often investigated for their potential use as agrochemicals due to their bioactive properties.

Interaction studies involving N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide are crucial for understanding its mechanism of action:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can provide insights into its potential therapeutic effects.
  • Cellular Uptake Studies: Understanding how effectively the compound is taken up by cells can inform its bioavailability and efficacy as a drug candidate.
  • In Vivo Studies: Animal models may be used to evaluate the pharmacokinetics and pharmacodynamics of this compound, assessing its therapeutic potential in real biological systems .

Several compounds share structural features with N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide, allowing for comparative analysis:

Compound NameStructureBiological ActivityUnique Features
4-MethylcoumarinStructureAntimicrobialSimpler structure without trifluoromethyl
7-HydroxycoumarinStructureAnticancerHydroxyl group increases solubility
6-TrifluoromethylcoumarinStructureAntiviralSimilar trifluoromethyl presence but different position

These compounds highlight the uniqueness of N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide due to its specific functional groups and their implications for biological activity and synthetic versatility.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

7-[4-(Trifluoromethyl)coumarin]acrylamide

Dates

Modify: 2024-04-15

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